molecular formula C24H17F6N5O3 B4346524 [5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE

[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE

Cat. No.: B4346524
M. Wt: 537.4 g/mol
InChI Key: UEMXNCIBGZTXPO-UHFFFAOYSA-N
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Description

[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a furoyl-piperazinyl moiety, and a pentafluoroethyl group

Properties

IUPAC Name

[4-[5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F6N5O3/c25-15-5-3-14(4-6-15)16-12-19(23(26,27)24(28,29)30)35-20(31-16)13-17(32-35)21(36)33-7-9-34(10-8-33)22(37)18-2-1-11-38-18/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMXNCIBGZTXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F6N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the furoyl-piperazinyl moiety: This step involves the coupling of a furoyl chloride with a piperazine derivative under basic conditions to form the furoyl-piperazinyl moiety.

    Incorporation of the pentafluoroethyl group: The pentafluoroethyl group can be introduced via a nucleophilic substitution reaction using a pentafluoroethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Due to its unique structure, the compound may be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of [5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-(4-chlorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
  • **5-(4-bromophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of [5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain targets, while the pentafluoroethyl group may improve its metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE

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